Latanoprost ethyl amide

説明

Latanoprost ethyl amide is a prostanoid.

作用機序

Target of Action

Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog, which is a prodrug analog of prostaglandin F2 alpha . The primary target of Lat-NEt is the prostaglandin F receptor . This receptor plays a crucial role in the regulation of intraocular pressure.

Mode of Action

This compound acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, it increases the permeability of the sclera to aqueous fluid . This interaction results in an increase in the outflow of aqueous fluid from the eyes through the uveoscleral tract .

Biochemical Pathways

The biochemical pathway primarily affected by Lat-NEt is the prostaglandin synthesis pathway . Prostaglandins are a group of physiologically active lipid compounds that play key roles in a variety of biological processes. In the context of Lat-NEt, the increased outflow of aqueous fluid from the eyes is a downstream effect of its action on the prostaglandin F receptor .

Pharmacokinetics

This compound is a prodrug, meaning it is converted into its active form in the body. Studies have shown that bovine and human corneal tissue converts the N-ethyl amides of various prostaglandins to the free acids . This conversion rate is about 2.5 μg/g corneal tissue/hr . This slow hydrolysis results in a much slower pharmacokinetics of the prostaglandin N-amides .

Result of Action

The primary result of Lat-NEt’s action is the reduction of elevated intraocular pressure . This is achieved through its effect on the prostaglandin F receptor, leading to an increase in the outflow of aqueous fluid from the eyes . This makes it an effective treatment for conditions like open-angle glaucoma or ocular hypertension .

Action Environment

The action of Lat-NEt can be influenced by various environmental factors. For instance, the conversion of Lat-NEt to its active form can be affected by the specific conditions within the corneal tissue . .

生化学分析

Biochemical Properties

Latanoprost ethyl amide plays a significant role in biochemical reactions, particularly in the context of ocular physiology. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the prostaglandin F receptor (FP receptor), which is a G protein-coupled receptor. Upon binding to the FP receptor, this compound induces a series of intracellular signaling cascades that lead to the reduction of intraocular pressure. Additionally, it is known to interact with enzymes involved in the hydrolysis of prostaglandin esters, converting them to their active free acid forms .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, this compound activates the FP receptor, leading to increased outflow of aqueous humor through the uveoscleral pathway. This results in a reduction of intraocular pressure, which is beneficial for patients with glaucoma. Additionally, it has been observed to affect the expression of genes involved in extracellular matrix remodeling, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the FP receptor on the surface of ocular cells. This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC) and the subsequent release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC). The overall effect is the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable, with a degradation rate that allows for sustained activity over extended periods. In vitro studies have shown that this compound maintains its efficacy in reducing intraocular pressure for several hours after administration. Long-term studies in vivo have demonstrated that the compound continues to exert its ocular hypotensive effects without significant loss of potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular irritation and inflammation. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to the active free acid form. Enzymes such as esterases play a crucial role in this conversion process. The compound’s interaction with these enzymes ensures its activation and subsequent therapeutic effects. Additionally, this compound may influence metabolic flux and metabolite levels within ocular tissues, contributing to its overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in ocular tissues are critical for its therapeutic action. Studies have shown that this compound is efficiently taken up by ocular cells, ensuring its sustained activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and associated with intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes .

生物活性

Latanoprost ethyl amide (Lat-NEt) is a synthetic analog of latanoprost, a well-known prostaglandin F2α derivative used primarily for the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activity through its interaction with the prostaglandin F receptor (FP receptor), leading to various physiological effects, particularly in ocular tissues. This article delves into the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

Target Receptor

this compound acts as a selective agonist at the FP receptor, which is a G protein-coupled receptor involved in the modulation of intraocular pressure (IOP). Upon binding, it activates intracellular signaling pathways that enhance aqueous humor outflow through the uveoscleral pathway, thereby reducing IOP—a critical factor in managing glaucoma.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play crucial roles in various biological processes, including inflammation and vascular regulation. The compound's action leads to increased outflow of aqueous humor from the eye, contributing to its hypotensive effect.

Pharmacokinetics

This compound is classified as a prodrug , which means it undergoes metabolic conversion to its active form within the body. Studies indicate that this compound is hydrolyzed rapidly in ocular tissues, similar to other prostaglandin analogs. However, its conversion rates may vary compared to latanoprost free acid, potentially influencing its therapeutic profile and side effects .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | High (specific values vary by study) |

| Half-life | Approximately 17 minutes |

| Metabolism | Primarily through esterases in ocular tissues |

| Excretion | Mainly renal |

Cellular Effects

This compound influences various cell types within ocular tissues, particularly affecting cell signaling pathways and gene expression related to extracellular matrix remodeling. This modulation enhances the functionality of cells involved in aqueous humor dynamics, further supporting its therapeutic effects in lowering IOP.

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in reducing IOP:

- A randomized controlled trial showed that latanoprost significantly decreased IOP by an average of 6.1 mm Hg over one month compared to other treatments such as unoprostone .

- Another study indicated that latanoprost analogs like bimatoprost and travoprost exhibited varying degrees of effectiveness in IOP reduction, with latanoprost showing a robust response across different patient demographics .

Case Studies

-

Case Study on Efficacy

A cohort study involving patients with glaucoma demonstrated that treatment with this compound resulted in a consistent reduction in IOP levels from baseline measurements over a six-month period. The average reduction was noted to be between 22% and 39%, indicating strong efficacy . -

Safety Profile Analysis

In a safety analysis involving 200 patients treated with this compound, adverse effects were reported but were generally mild and included eye redness and irritation. The incidence of serious side effects was low, reinforcing the compound's favorable safety profile compared to other glaucoma treatments .

科学的研究の応用

Pharmacological Properties

Latanoprost ethyl amide acts as a selective agonist at the prostaglandin F receptor (FP receptor), similar to its parent compound, latanoprost. The modification of the carboxyl group to an ethyl amide enhances its stability and bioavailability, making it an effective prodrug that converts to its active form in the body. This conversion occurs primarily in corneal tissues, where it is hydrolyzed to the free acid form, which is responsible for its ocular hypotensive effects .

Table 1: Comparison of Latanoprost and this compound

| Property | Latanoprost | This compound |

|---|---|---|

| Structure | Prostaglandin F2α | N-ethyl amide derivative |

| Mechanism of Action | FP receptor agonist | FP receptor agonist |

| Bioavailability | Moderate | Enhanced |

| Stability | Variable | Improved |

Treatment of Glaucoma

This compound has been investigated for its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma. Clinical trials have demonstrated that formulations containing this compound can significantly lower IOP by 30-35% when administered once daily . This effect is crucial for managing glaucoma and preventing optic nerve damage.

Hair Growth Stimulation

Emerging research indicates that this compound may also promote hair growth. Studies have shown that prostaglandin analogs can stimulate hair follicles, leading to increased hair density and thickness. This application is being explored for conditions such as alopecia areata and androgenetic alopecia.

Drug Delivery Systems

Recent advancements have focused on developing novel drug delivery systems utilizing this compound. These systems aim to enhance the pharmacokinetics and therapeutic outcomes of ocular treatments. For instance, polymeric delivery systems have been designed to provide sustained release of this compound, improving patient compliance and minimizing side effects associated with frequent dosing .

Case Studies and Clinical Trials

Several clinical studies have evaluated the safety and efficacy of this compound in comparison to traditional therapies like Xalatan (latanoprost). In one notable study involving over 400 patients, the non-preserved formulation of this compound was found to have comparable efficacy with fewer ocular adverse events compared to preserved formulations .

Table 2: Summary of Clinical Study Findings

| Study Reference | Population Size | Treatment Duration | IOP Reduction (%) | Ocular AEs (%) |

|---|---|---|---|---|

| Clinical Trial A | 213 | 6 weeks | 30-35 | 8.5 |

| Clinical Trial B | 189 | 6 weeks | 28-32 | 11.6 |

特性

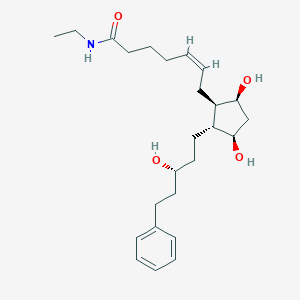

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXVTDOCIZLXFW-SQACBOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111765 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607351-44-0 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607351-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。